molecular formula C13H16O3 B14119239 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one CAS No. 40012-42-8

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one

Cat. No.: B14119239
CAS No.: 40012-42-8
M. Wt: 220.26 g/mol
InChI Key: OWWHHVBEBOWEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one is an organic compound with the molecular formula C12H14O3 It is a derivative of benzo[1,4]dioxin, featuring a butanone group attached to the 6th position of the dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one typically involves the following steps:

    Formation of the Benzo[1,4]dioxin Ring: The initial step involves the formation of the benzo[1,4]dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Butanone Group: The next step involves the introduction of the butanone group at the 6th position of the dioxin ring. This can be achieved through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction: Modulating signaling pathways involved in cellular processes.

    Receptor Binding: Interacting with specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-1,4-benzodioxane: Similar structure but with an acetyl group instead of a butanone group.

    1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Similar structure but with a propylamine group instead of a butanone group.

Uniqueness

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

40012-42-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutan-1-one

InChI

InChI=1S/C13H16O3/c1-9(2)7-11(14)10-3-4-12-13(8-10)16-6-5-15-12/h3-4,8-9H,5-7H2,1-2H3

InChI Key

OWWHHVBEBOWEFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.